molecular formula C16H12BrN5O2S2 B2718822 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328017-24-9

2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole

Cat. No.: B2718822
CAS No.: 328017-24-9
M. Wt: 450.33
InChI Key: PLOCOPDFPSINLL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring an imidazo[1,2-a]pyrimidine core substituted with bromine at position 3 and methyl groups at positions 5 and 5. A methylthio linker bridges this core to a 5-nitrobenzo[d]thiazole moiety. Such hybrid structures are of interest in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name

2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O2S2/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-25-16-20-11-6-10(22(23)24)3-4-13(11)26-16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOCOPDFPSINLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole combines multiple heterocyclic moieties known for their diverse biological activities. Understanding its biological activity is crucial for potential pharmacological applications.

Structural Overview

The compound features an imidazo[1,2-a]pyrimidine core, which is recognized for its medicinal properties, particularly in antimicrobial and anticancer activities. The presence of a thiazole ring and various substituents such as bromine and nitro groups enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazo[1,2-a]pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can demonstrate potent activity against various bacterial strains. In a comparative study, certain thiazole derivatives exhibited twofold higher antibacterial activity than standard antibiotics like ampicillin against Staphylococcus epidermidis .

Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound NameStructure FeaturesAntimicrobial Activity
5-Acetyl-4-methyl-2-(3-pyridyl)thiazoleContains pyridine and thiazoleMIC 0.24 μg/mL against Staphylococcus epidermidis
This compoundImidazo[1,2-a]pyrimidine + thiazolePotentially high due to structural features

Anticancer Activity

Compounds with imidazo[1,2-a]pyrimidine structures have been explored for anticancer properties. A study highlighted that analogs of imidazo[1,2-a]pyrimidines showed promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The unique combination of bromine and nitro groups in the compound may enhance its efficacy against cancer cells by interfering with cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: Many imidazo[1,2-a]pyrimidines act as enzyme inhibitors which can disrupt metabolic pathways in pathogens or cancer cells.
  • DNA Intercalation: The planar structure allows for intercalation into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation: Certain derivatives have been shown to induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • Antibacterial Efficacy Study : A series of thiazole derivatives were synthesized and tested against ten bacterial strains. Notably, one derivative exhibited significant antibacterial activity with a minimal inhibitory concentration (MIC) lower than that of standard treatments .
  • Anticancer Screening : Compounds related to imidazo[1,2-a]pyrimidines were evaluated against various cancer cell lines. Results indicated that some compounds induced apoptosis and inhibited cell growth effectively .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Frameworks

a. Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Derivatives

  • 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole ():
    • Replaces the pyrimidine ring in the target compound with a pyridine ring.
    • Lacks the 7-methyl group, reducing steric hindrance and altering electronic density.
    • Molecular weight: ~406.27 g/mol (estimated), slightly lower than the target compound due to the absence of one methyl group.

b. Benzo[d]oxazole vs. Benzo[d]thiazole Derivatives

  • 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole ():
    • Substitutes the sulfur atom in benzothiazole with oxygen (benzoxazole).
    • Molecular formula: C₁₄H₈BrN₅O₃S vs. C₁₅H₁₁BrN₆O₂S₂ for the target compound.
    • Reduced molecular mass (406.21 g/mol vs. ~442.3 g/mol for the target), impacting lipophilicity.
Substituent Effects on Reactivity
  • Bromine Reactivity :
    • In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), bromine at position 2 undergoes nucleophilic substitution with secondary amines. This suggests the bromine in the target compound may similarly participate in cross-coupling reactions, enabling functionalization .

Key Observations :

  • The target compound’s additional methyl groups (5,7-diMe) may improve solubility in nonpolar solvents compared to mono-methylated analogues.
  • The nitro group in benzothiazole derivatives correlates with higher melting points and lower solubility in aqueous media compared to benzoxazole counterparts .

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